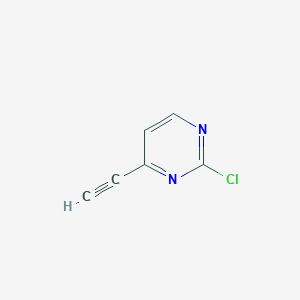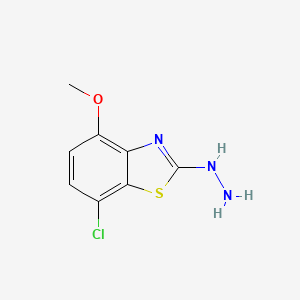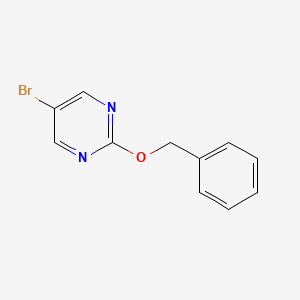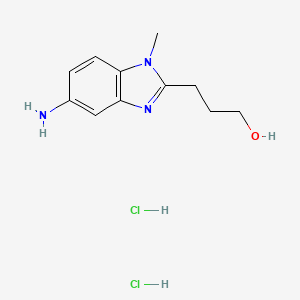
3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride
Descripción general
Descripción
3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride (AMBP) is an organic compound with a wide range of uses in scientific research. It is a colorless, odorless, and crystalline solid with a melting point of 97-99°C. AMBP is a derivative of benzoimidazole, a heterocyclic aromatic compound with a five-membered ring. It is commonly used in the synthesis of organic compounds and as a reagent in various laboratory experiments.
Aplicaciones Científicas De Investigación
DNA Interaction and Cellular Applications
One of the significant applications of compounds related to 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride is their strong binding affinity to the minor groove of double-stranded B-DNA. Hoechst 33258 and its analogues, which share a structural resemblance with the chemical , are known for their specificity towards AT-rich sequences in the DNA minor groove. This property is exploited in various research and diagnostic applications, such as fluorescent DNA staining for chromosome and nuclear analysis in plant cell biology, flow cytometry, and the analysis of nuclear DNA content values. These compounds have also found use as radioprotectors and topoisomerase inhibitors, showcasing their potential in rational drug design and as models to study DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Flavor Chemistry in Foods
In the context of food science, derivatives of this compound, particularly branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, are crucial for flavor in various food products. The production and degradation pathways of these aldehydes from amino acids highlight the role of similar compounds in influencing food flavor during metabolic conversions, microbial activity, and through the composition of the food itself. This emphasizes the importance of understanding such compounds in developing and controlling food flavors, enhancing the sensory qualities of both fermented and non-fermented products (Smit, Engels, & Smit, 2009).
Antitumor Activity
Imidazole derivatives, including structures similar to this compound, have demonstrated antitumor activities. Compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have been reviewed for their potential as new antitumor drugs. Some of these compounds have already passed preclinical testing stages, showcasing the therapeutic potential of imidazole derivatives in oncology (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Propiedades
IUPAC Name |
3-(5-amino-1-methylbenzimidazol-2-yl)propan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-14-10-5-4-8(12)7-9(10)13-11(14)3-2-6-15;;/h4-5,7,15H,2-3,6,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSAGCCUJUFNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CCCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







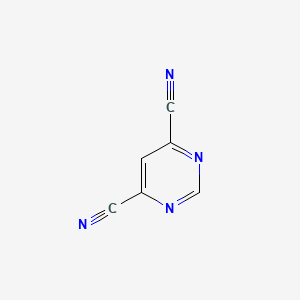
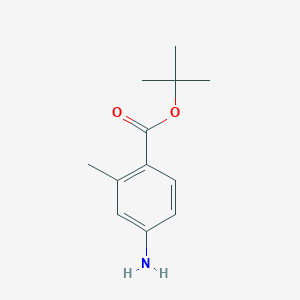
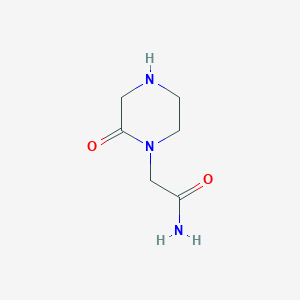

![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1439285.png)

